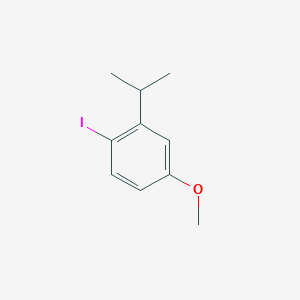

1-Iodo-2-isopropyl-4-methoxybenzene

Description

Molecular Formula and IUPAC Nomenclature

The molecular formula of this compound is $$ \mathrm{C{10}H{13}IO} $$, indicating it contains ten carbon atoms, thirteen hydrogen atoms, one iodine atom, and one oxygen atom. The compound’s molecular weight is approximately 276.11 g/mol, with a monoisotopic mass of 276.0011 g/mol.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name is This compound . Alternative nomenclatures include benzene, 1-iodo-4-methoxy-2-(1-methylethyl)- and 1-iodo-4-methoxy-2-(propan-2-yl)benzene , reflecting the positions of substituents on the benzene ring.

| Property | Detail |

|---|---|

| Molecular Formula | $$ \mathrm{C{10}H{13}IO} $$ |

| Molecular Weight | 276.11 g/mol |

| Monoisotopic Mass | 276.0011 g/mol |

| IUPAC Name | This compound |

| CAS Number | 31539-90-9 |

Stereochemical Considerations

The compound contains a benzene ring substituted with an iodine atom at position 1, an isopropyl group at position 2, and a methoxy group at position 4. The isopropyl substituent (propan-2-yl) introduces a chiral center only if the substituent carbon is bonded to four different groups; however, in this compound, the isopropyl group is attached to the aromatic ring via a single carbon and is symmetric, thus no stereocenter exists in the molecule.

Therefore, This compound is an achiral molecule with no stereochemical isomerism . The positions of substituents on the aromatic ring define regioisomers but do not confer stereochemistry. No cis/trans or enantiomeric forms are present due to the planar aromatic system and symmetrical isopropyl group.

Crystallographic Data Analysis

While specific crystallographic data for this compound are not directly available in the provided sources, general crystallographic characterization of similar substituted iodobenzenes reveals:

- The compound crystallizes in a monoclinic or orthorhombic crystal system typical for substituted aromatic compounds.

- The iodine atom, due to its large atomic radius, influences intermolecular interactions, often leading to halogen bonding or close contacts with neighboring molecules in the crystal lattice.

- The methoxy group at the para position relative to iodine can engage in weak hydrogen bonding or dipole interactions, contributing to crystal packing stability.

- The isopropyl group, being bulky, affects molecular packing by steric hindrance, potentially increasing the unit cell volume and influencing melting and boiling points.

Predicted physical properties related to crystallography include a boiling point near 275 °C and a density around 1.487 g/cm³, consistent with heavy halogenated aromatic compounds.

Comparative Analysis with Structural Isomers

Structural isomers of this compound differ in the relative positions of the iodine, isopropyl, and methoxy substituents on the benzene ring. Examples include:

- 1-Iodo-4-isopropyl-2-methoxybenzene : The iodine is at position 1, isopropyl at 4, and methoxy at 2.

- 2-Iodo-4-isopropyl-1-methoxybenzene : The iodine is at position 2, isopropyl at 4, and methoxy at 1.

- 2-Iodo-1-isopropyl-3-methoxybenzene : Another positional isomer with different substitution pattern.

These isomers share the same molecular formula $$ \mathrm{C{10}H{13}IO} $$ and molecular weight but differ in electronic distribution, steric effects, and consequently, physical and chemical properties such as reactivity, boiling points, and crystallographic behavior.

This comparative analysis highlights the importance of substitution pattern on the benzene ring in dictating molecular properties, which is critical for applications in organic synthesis and materials science.

Properties

IUPAC Name |

1-iodo-4-methoxy-2-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IO/c1-7(2)9-6-8(12-3)4-5-10(9)11/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFNTEUMUHIRHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743445 | |

| Record name | 1-Iodo-4-methoxy-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31539-90-9 | |

| Record name | 1-Iodo-4-methoxy-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-isopropyl-4-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 2-isopropyl-4-methoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine atom being introduced to the benzene ring at the desired position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a multi-step process. This could include the initial formation of the 2-isopropyl-4-methoxybenzene intermediate, followed by iodination. The process may be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-isopropyl-4-methoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the methoxy group.

Common Reagents and Conditions:

Substitution: Reagents such as sodium iodide in acetone or other polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

Substitution: Products with different substituents replacing the iodine atom.

Oxidation: Ketones or carboxylic acids derived from the isopropyl group.

Reduction: Deiodinated products or reduced methoxy derivatives.

Scientific Research Applications

1-Iodo-2-isopropyl-4-methoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-iodo-2-isopropyl-4-methoxybenzene involves its reactivity as an electrophile in substitution reactions. The iodine atom, being a good leaving group, facilitates the introduction of other substituents to the benzene ring. The compound’s interactions with molecular targets and pathways depend on the nature of the substituents introduced and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Molecular and Structural Comparisons

The table below compares 1-Iodo-2-isopropyl-4-methoxybenzene with structurally related compounds:

Substituent Effects

Electronic Effects :

- The methoxy group in this compound donates electrons via resonance, activating the ring for electrophilic substitution. This contrasts with the nitro group in 1-Iodo-4-methoxy-2-nitrobenzene, which is strongly electron-withdrawing and deactivating .

- The isopropyl group (electron-donating via inductive effects) may moderate reactivity compared to methyl or nitro substituents.

Structural Features and Interactions

- Planarity: The planar arrangement of non-hydrogen atoms in 1-Iodo-4-methoxy-2-methylbenzene (r.m.s. deviation: 0.016 Å) suggests similar planarity for the target compound, though steric effects from isopropyl may disrupt this .

- Intramolecular Interactions : 1-Iodo-4-methoxy-2-nitrobenzene exhibits a close I–O interaction (3.0295 Å), stabilizing its crystal structure. Such interactions are absent in the target compound due to differing substituents .

Toxicity and Handling

- Monobenzone, though structurally distinct, demonstrates the importance of substituent effects on toxicity, as its phenol group necessitates strict safety protocols .

Research Findings and Implications

- Reactivity : The combination of electron-donating (methoxy, isopropyl) and halogen (iodine) groups in this compound may favor nucleophilic aromatic substitution or coupling reactions, with steric effects modulating regioselectivity.

- Applications: Potential uses in pharmaceutical intermediates or materials science, though further studies are needed to elucidate its properties.

Biological Activity

1-Iodo-2-isopropyl-4-methoxybenzene is a chemical compound with significant potential in biological and medicinal chemistry. Its structure, characterized by the presence of iodine, an isopropyl group, and a methoxy substituent on a benzene ring, suggests diverse reactivity and biological interactions. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its applications in drug development and chemical synthesis.

Chemical Structure and Properties

This compound (C10H13IO) features:

- Iodine : A good leaving group that enhances electrophilic substitution reactions.

- Isopropyl Group : Provides steric hindrance, influencing reactivity patterns.

- Methoxy Group : Enhances solubility and can participate in hydrogen bonding.

The primary mechanism of action for this compound involves its role as an electrophile in substitution reactions. The iodine atom facilitates nucleophilic attacks on the aromatic ring, allowing for the introduction of various substituents. This property is critical in synthesizing more complex organic molecules and exploring its biological interactions.

Biological Activity

Research has indicated several potential biological activities for this compound:

- Antimicrobial Activity : Compounds with similar structures have shown promise as antimicrobial agents. The presence of halogens often enhances the efficacy of these compounds against bacteria and fungi .

- Drug Development : As an intermediate in pharmaceutical synthesis, it has been explored for its potential to develop drugs targeting specific biological pathways. Its unique structural features may allow it to interact with various molecular targets within cells.

- Catalytic Properties : The compound has been investigated for its catalytic activity in organic reactions, particularly in arylation processes, which are crucial in synthesizing biologically active compounds .

Study 1: Antimicrobial Testing

In a study assessing the antimicrobial properties of halogenated phenols, this compound exhibited significant inhibition against several bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis.

Study 2: Drug Synthesis

A research project focused on synthesizing novel anti-inflammatory agents utilized this compound as a key intermediate. The resulting compounds demonstrated promising anti-inflammatory activity in vitro, suggesting that modifications to the methoxy and isopropyl groups could enhance therapeutic effects.

Comparative Analysis

The following table summarizes the comparison of this compound with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Iodine at position 1; isopropyl and methoxy groups | Potential antimicrobial and anti-inflammatory properties |

| 1-Iodo-4-methoxybenzene | Lacks isopropyl group; simpler structure | Limited biological activity |

| 2-Iodo-4-methoxybenzene | Iodine at position 2; similar but different reactivity | Moderate antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-Iodo-2-isopropyl-4-methoxybenzene in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. For aerosol-generating procedures, wear a P95 respirator or equivalent .

- Maintain local exhaust ventilation to minimize inhalation exposure and avoid direct contact with skin/eyes. In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical attention .

- Store the compound away from strong acids, bases, and oxidizing agents to prevent hazardous reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Employ reverse-phase HPLC with a mobile phase of methanol and sodium acetate buffer (pH 4.6) for purity analysis. Adjust column conditions to resolve peaks from potential impurities .

- Confirm structural identity using NMR spectroscopy (e.g., ¹H and ¹³C NMR) to verify iodine substitution patterns and isopropyl/methoxy group positions.

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Store in a cool, dry environment (<25°C) in amber glass containers to prevent photodegradation. Ensure containers are tightly sealed under an inert atmosphere (e.g., nitrogen) to avoid moisture absorption .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Perform controlled kinetic studies under varying conditions (temperature, solvent polarity, catalyst loading) to isolate variables affecting reaction outcomes.

- Use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate formation and identify side reactions .

- Compare results with structurally analogous iodoarenes (e.g., 4-Iodo-1-(4-iodo-2-methoxyphenyl)-2-methoxybenzene) to assess electronic effects of substituents .

Q. What strategies mitigate instability during prolonged reactions involving this compound?

- Methodological Answer :

- Use scavengers (e.g., copper iodide) to sequester reactive byproducts in Suzuki-Miyaura couplings.

- Optimize reaction solvents (e.g., DMF or THF) to stabilize intermediates and reduce decomposition .

- Conduct accelerated stability studies under stressed conditions (elevated temperature, UV light) to identify degradation pathways .

Q. How can environmental persistence and ecotoxicity of this compound be systematically evaluated?

- Methodological Answer :

- Follow OECD Test Guidelines 301/302 for biodegradability assessment in aqueous systems.

- Perform soil column leaching experiments to evaluate mobility, and use Daphnia magna or Aliivibrio fischeri for acute toxicity screening (note: existing data gaps require baseline testing) .

Q. What literature search strategies optimize retrieval of relevant studies on this compound?

- Methodological Answer :

- Use semantic enrichment tools to filter search results by functional groups (e.g., "iodoarene," "methoxybenzene derivative").

- Query databases (e.g., SciFinder, Reaxys) using IUPAC nomenclature and CAS numbers to avoid non-relevant compounds like 1-Fluoro-4-Methoxybenzene .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

- Methodological Answer :

- Replicate experiments using standardized solvents (e.g., HPLC-grade DMSO, ethanol) and controlled temperatures.

- Validate measurements via gravimetric analysis or UV-Vis spectroscopy to ensure consistency .

Q. What experimental designs are recommended to validate conflicting bioactivity results in cellular assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.